2-Methoxy-6-(piperidin-3-yloxy)pyridine
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Overview
Description
2-Methoxy-6-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-3-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methoxypyridine with a suitable piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the 2-methoxypyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-(piperidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-yloxy groups can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways and interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-3-yloxy group, making it less versatile in certain applications.
6-(Piperidin-3-yloxy)pyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Uniqueness
2-Methoxy-6-(piperidin-3-yloxy)pyridine is unique due to the presence of both the methoxy and piperidin-3-yloxy groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-6-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O2/c1-14-10-5-2-6-11(13-10)15-9-4-3-7-12-8-9/h2,5-6,9,12H,3-4,7-8H2,1H3 |
InChI Key |
OZSIELSDFTXLPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
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